![molecular formula C28H24F3NO5 B11164418 6-hexyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11164418.png)
6-hexyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-hexyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C28H24F3NO5 . This compound is characterized by its complex structure, which includes a chromenone core, a hexyl chain, and a trifluoromethyl group. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro group.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, and other catalysts that facilitate the desired transformations . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Properties:
Research indicates that compounds similar to 6-hexyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structure–activity relationship (SAR) studies highlight that modifications to the chromenone scaffold can enhance its biological efficacy against specific cancer types.
Antimicrobial Activity:
This compound has also been investigated for its antimicrobial properties. Similar flavonoid compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of the trifluoromethyl group is believed to contribute to enhanced lipophilicity and membrane permeability, which may improve antimicrobial potency .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against human cancer cell lines. The results indicated that certain modifications led to improved potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of flavonoid derivatives, including those similar to this compound. The findings suggested a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some compounds showing synergistic effects when combined with conventional antibiotics .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Anticancer Activity | Inhibits growth of various cancer cell lines | Induces apoptosis; selective toxicity |
Antimicrobial Activity | Effective against a range of bacterial and fungal pathogens | Broad-spectrum activity; potential synergy |
Synthesis Methods | Multi-step organic reactions including condensation and trifluoromethylation | Environmentally friendly processes documented |
Mechanism of Action
The mechanism of action of 6-hexyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-chromen-2-one
- 7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-chromen-2-one
- 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
Uniqueness
What sets 6-hexyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the hexyl chain and the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Biological Activity
6-Hexyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to explore the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20F3N2O5, with a molecular weight of approximately 438.40 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which can influence its biological activity.
1. Inhibition of Enzymes
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, particularly cholinesterases and cyclooxygenases. For instance, derivatives containing a trifluoromethyl group have been shown to enhance interactions with enzyme targets through hydrogen bonding and pi-stacking interactions, potentially leading to increased inhibition rates against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
2. Antioxidant Activity
The antioxidant properties of chromenone derivatives are crucial for their biological activity. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by stabilizing radical intermediates .
3. Cytotoxic Effects
Studies have demonstrated the cytotoxicity of similar chromenone derivatives against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and apoptosis-related proteins .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of several chromenone derivatives against human cancer cell lines. Compounds similar to this compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential .
- Cholinesterase Inhibition : Kinetic studies showed that certain chromenone derivatives inhibited AChE and BChE with IC50 values indicating moderate to strong inhibitory activity. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities
Properties
Molecular Formula |
C28H24F3NO5 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
6-hexyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C28H24F3NO5/c1-2-3-4-6-11-19-14-22-21(18-9-7-5-8-10-18)16-27(33)37-26(22)17-25(19)36-24-13-12-20(28(29,30)31)15-23(24)32(34)35/h5,7-10,12-17H,2-4,6,11H2,1H3 |
InChI Key |
VZPNQWLZRMLQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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